

# Core Structures: 6-Hydroxyquinoline and Quinoline Carboxamides

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## Compound Focus: 6-Hydroxyquinoline-5-carboxamide

CAS No.: 104612-30-8

Cat. No.: S1481828

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Understanding the individual components can provide a foundation for predicting the properties of **6-Hydroxyquinoline-5-carboxamide**.

Table 1: Basic Chemical Data of 6-Hydroxyquinoline

Property	Description
CAS Number	580-16-5 [1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO [1] [2]
Molecular Weight	145.16 g/mol [2]
Melting Point	188-190 °C [1] [3] [2]
Appearance	White to light yellow crystalline powder [2]
Solubility	Almost insoluble in water; soluble in DMSO and methanol [3] [2]
Primary Applications	Pharmaceutical intermediate; photoacid for studying excited-state proton transfer (ESPT) reactions [1] [2]

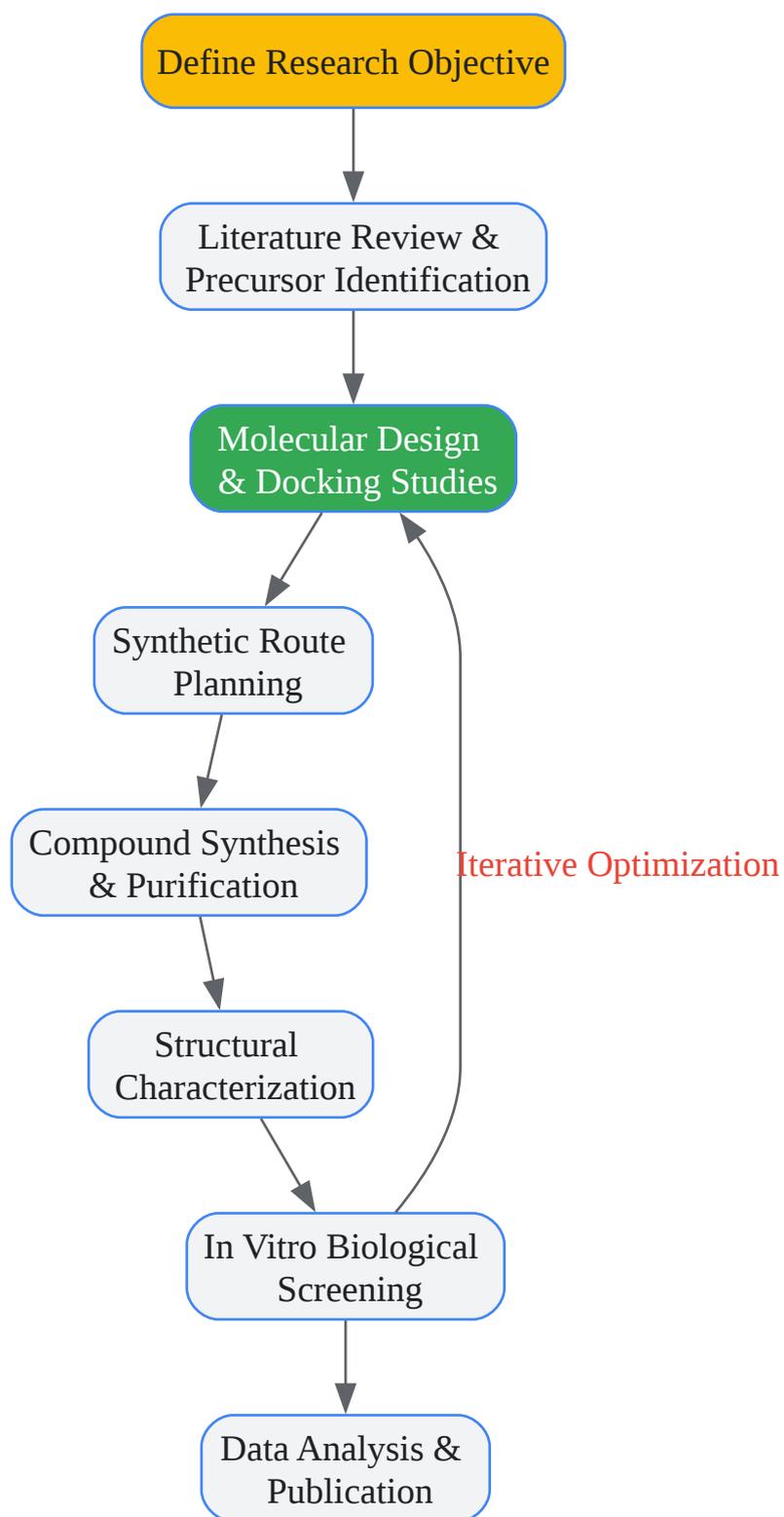
Table 2: Biological Activity of Quinoline-2-carboxamide Derivatives

This table summarizes the activity of a structurally similar class of compounds, highlighting the potential of quinoline carboxamides.

Compound Example	Biological Activity	Experimental Context	Key Finding
<b>N-Cycloheptylquinoline-2-carboxamide</b>	Antimycobacterial	In vitro against <i>M. tuberculosis</i> [4]	Higher activity than standard drugs isoniazid or pyrazinamide [4]
<b>N-Benzylquinoline-2-carboxamide</b>	Inhibition of Photosynthetic Electron Transport (PET)	In spinach ( <i>Spinacia oleracea</i> L.) chloroplasts [4]	IC <sub>50</sub> value of 59.4 μmol/L [4]
<b>N-Benzyl-2-naphthamide</b> (Naphthalene-based analog)	Inhibition of Photosynthetic Electron Transport (PET)	In spinach chloroplasts [4]	Highly active with IC <sub>50</sub> value of 7.5 μmol/L [4]

## Proposed Research Workflow for Novel Compounds

Based on common practices in medicinal and synthetic chemistry, the following workflow outlines a potential approach to developing and characterizing a new compound like **6-Hydroxyquinoline-5-carboxamide**.



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*Proposed workflow for researching novel quinoline derivatives*

## Research Directions and Alternative Strategies

Given the lack of direct data, here are actionable strategies to advance your investigation:

- **Explore Related Analogs:** The significant **antimycobacterial activity** of simple quinoline-2-carboxamides [4] strongly suggests that the carboxamide moiety is a promising pharmacophore. Investigating **6-Hydroxyquinoline-5-carboxamide** against similar targets is a rational research direction.
- **Leverage Known Synthetic Methods:** A common synthesis for quinoline carboxamides involves the **condensation of quinoline carbonyl chlorides with various amines** [4]. This method could be adapted using a protected 6-hydroxyquinoline-5-carbonyl chloride precursor.
- **Broaden Biological Screening:** Quinoline derivatives are known for a wide range of activities, including **antimalarial, anticancer, antimicrobial, and antifungal effects** [5]. Your compound should be screened across multiple biological assays to determine its potential.

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## References

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